4-(2-iodoacetamido)benzoic acid

Description

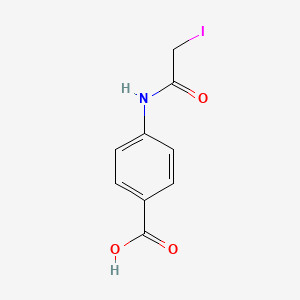

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-iodoacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEUQSVCOOXLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280217 | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-66-2 | |

| Record name | NSC15939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Functional Derivatization Strategies

Established and Optimized Synthetic Routes

The conventional synthesis of 4-(2-iodoacetamido)benzoic acid is a well-established process that begins with a readily available precursor and involves the specific introduction of the iodoacetamido group.

Precursor Synthesis and Regiospecific Functionalization

The primary precursor for synthesizing this compound is 4-aminobenzoic acid (PABA). nih.govmdpi.comwikipedia.org This compound features a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group at the para position. wikipedia.org The synthesis hinges on the selective acylation of the more nucleophilic amino group, leaving the carboxylic acid available for subsequent reactions. This regiospecificity is a key advantage of using 4-aminobenzoic acid as the starting material. The reaction of 4-aminobenzoic acid with chloroacetyl chloride is a common initial step to form the chloroacetamido intermediate. researchgate.netresearchgate.net

Facile Introduction of the Iodoacetamido Moiety

The defining iodoacetamido group is introduced by reacting the amino group of 4-aminobenzoic acid with an iodoacetylating agent. While direct iodoacetylation is possible, a more common route involves the initial formation of 4-(2-chloroacetamido)benzoic acid, which is then converted to the iodo derivative. researchgate.netresearchgate.net For instance, the reaction of 4-aminobenzoic acid with chloroacetyl chloride, often at reduced temperatures, yields 4-(2-chloroacetamido)benzoic acid. researchgate.net This intermediate can then undergo a Finkelstein-type reaction, where the chloride is displaced by iodide to yield the final product, this compound. Iodoacetamide (B48618) groups are known to be reactive towards sulfhydryl groups, making them excellent tools for targeting cysteine residues in proteins. nih.govsigmaaldrich.com

Novel Approaches for Enhanced Synthetic Yield and Purity

Efforts to improve the synthesis of this compound focus on increasing efficiency and simplifying purification. Purification of benzoic acid derivatives can be achieved through methods like recrystallization from solvents such as ethanol (B145695) or water, or by distillation. rsc.orggoogle.comgoogle.com For instance, crude benzoic acid can be purified by recrystallization from hot water or by forming its ammonium (B1175870) salt, which can be recrystallized and then re-acidified to yield the pure acid. orgsyn.org Modern purification strategies for crude benzoic acid, which may be produced by methods like toluene (B28343) oxidation, can also involve multi-column distillation or crystallization processes to remove byproducts. google.comgoogle.com

Strategic Functional Derivatization for Specialized Research Probes

The true utility of this compound is realized in its derivatization into highly specific probes for biological research. The carboxylic acid group acts as a versatile anchor for attaching a wide array of functional molecules.

Incorporation of Affinity Tags (e.g., desthiobiotin, biotin (B1667282) derivatives)

The carboxylic acid of this compound can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with amine-containing affinity tags like biotin or its derivatives. nih.gov This creates a powerful probe that combines a cysteine-reactive group with a high-affinity tag. sigmaaldrich.comnih.gov Such biotinylated iodoacetamide reagents are invaluable for labeling and isolating proteins and peptides, taking advantage of the exceptionally strong interaction between biotin and streptavidin for affinity purification. sigmaaldrich.comnih.govmedchemexpress.com

Covalent Attachment of Reporter Molecules (e.g., fluorophores, isotopic labels)

For detection and quantification, reporter molecules are covalently attached to this compound. The iodoacetamide moiety is particularly useful for labeling proteins with fluorescent dyes for imaging applications. nih.gov For example, 5-iodoacetamidofluorescein is a reagent used to attach a fluorescein (B123965) dye to cysteine residues on proteins. nih.gov

In the realm of quantitative proteomics, isotopic labeling is a powerful technique. nih.govresearchgate.net Derivatives of benzoic acid can be synthesized with stable isotopes, such as deuterium, to create "heavy" and "light" versions of a labeling reagent. nih.govnih.gov For instance, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) NHS ester reagents have been developed for the differential labeling of lipids. nih.govnih.gov This strategy allows for the precise comparison of protein or other biomolecule levels between different biological samples using mass spectrometry. researchgate.net

Interactive Data Tables

Table 1: Key Reagents in Synthesis and Derivatization

| Reagent Name | Role in Synthesis/Derivatization |

|---|---|

| 4-Aminobenzoic acid | Precursor molecule |

| Chloroacetyl chloride | Acylating agent to form chloroacetamido intermediate researchgate.netresearchgate.net |

| Iodoacetic anhydride | Potential iodoacetylating agent |

| N-Hydroxysuccinimide (NHS) | Activating agent for carboxylic acid group |

| Biotin derivatives | Affinity tag for purification sigmaaldrich.comnih.govnih.gov |

| Fluorescein-5-maleimide | Fluorescent reporter molecule (related thiol-reactive reagent) nih.govcore.ac.uk |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid |

| 4-(2-chloroacetamido)benzoic acid |

| iodoacetic anhydride |

| iodoacetyl chloride |

| desthiobiotin |

| biotin |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-hydroxysuccinimide (NHS) |

| diisopropylethylamine (DIPEA) |

| 5-iodoacetamidofluorescein |

| 4-(dimethylamino)benzoic acid (DMABA) |

Research Findings on this compound in Controlled Release Systems Remain Undocumented

Despite a comprehensive review of available scientific literature, no specific applications of the chemical compound this compound in the development of photocleavable or chemically cleavable linkers for controlled release have been identified. The current body of research does not appear to contain studies detailing the use of this particular molecule for such purposes.

The iodoacetamido functional group is well-established in the field of bioconjugation as a thiol-reactive moiety. thermofisher.comthermofisher.comnih.gov This group readily forms stable thioether bonds with cysteine residues on proteins and other thiol-containing biomolecules. researchgate.net This reactivity suggests that this compound would likely serve as a tool for attaching molecules to biological systems or surfaces, rather than acting as a cleavable linker itself. The benzoic acid portion of the molecule provides a second functional handle that can be used for further chemical modifications or to modulate properties such as solubility.

While the search did not yield direct applications for this compound in cleavable linkers, related concepts in drug delivery have been noted. For instance, chitosan-iodoacetamide has been used to create nanocarriers for targeted drug delivery. In these systems, the iodoacetamide group is utilized to conjugate targeting ligands, such as antibodies, to the nanocarrier. nih.gov This underscores the primary role of the iodoacetamido group in conjugation rather than cleavage.

Furthermore, the literature on photocleavable and chemically cleavable linkers describes a variety of other molecular scaffolds, such as those based on o-nitrobenzyl, coumarin, and disulfide chemistries. nih.gov Benzoic acid derivatives have been incorporated into such systems, but the specific 4-(2-iodoacetamido) derivative does not feature in the examples found.

Chemical Reactivity and Mechanistic Investigations in Complex Biological Systems

Nucleophilic Substitution Mechanisms with Biological Thiols

The primary reaction of 4-(2-iodoacetamido)benzoic acid involves the alkylation of thiol groups, most notably the side chain of cysteine residues in proteins. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond.

Detailed Kinetics and Thermodynamics of Cysteine Alkylation

The alkylation of cysteine by iodoacetamide (B48618) derivatives like this compound is a well-established process, though specific kinetic and thermodynamic parameters for this particular compound are not extensively documented. However, studies on closely related iodoacetamide and iodoacetanilide provide significant insights into the reaction kinetics.

The reaction rate is highly dependent on the pH of the medium, as the deprotonated thiolate form of the cysteine side chain is the reactive species. The pKa of cysteine residues in proteins can vary significantly depending on the local microenvironment, but it generally falls in the range of 8-9. The reaction of iodoacetamide with free cysteine is significantly faster at a slightly alkaline pH. For instance, in the reaction of iodoacetanilide with thioredoxin, which has two cysteine residues, the pKa for the more reactive cysteine was determined to be 6.49, while the less reactive one had a pKa greater than 10. nih.gov

The kinetics of alkylation can be complex. While a significant portion of the reaction can proceed rapidly, with studies on iodoacetamide showing approximately 70% completion within the first two minutes, the remainder of the reaction can be much slower, taking up to six hours for full completion. This biphasic reactivity is often attributed to the different accessibilities and local environments of cysteine residues within a protein.

Thermodynamically, the formation of the thioether bond is a favorable process. Computational studies on the reaction of iodoacetamide with a methylthiolate (as a cysteine surrogate) indicate a significant negative Gibbs free energy change, driving the reaction towards product formation. mdpi.com

Interactive Data Table: pH-dependent rate constants for the reaction of iodoacetanilide with thioredoxin cysteines nih.gov

| pH | Rate Constant (k) for Cys32 (min⁻¹) | Rate Constant (k) for Cys35 (min⁻¹) |

| 4.0 | ~0.0 | ~0.0 |

| 5.0 | ~0.1 | ~0.0 |

| 6.0 | ~0.3 | ~0.0 |

| 7.0 | ~0.5 | ~0.05 |

| 8.0 | ~0.5 | ~0.1 |

| 9.0 | ~0.5 | ~0.15 |

| 10.0 | ~0.5 | ~0.2 |

| 10.6 | ~0.5 | ~0.2 |

Factors Influencing Reaction Specificity and Efficiency

Several factors critically influence the specificity and efficiency of cysteine alkylation by this compound.

pH: As mentioned, pH is a dominant factor. Operating at a pH around the pKa of the target cysteine or slightly above ensures a sufficient concentration of the nucleophilic thiolate, enhancing the reaction rate. However, at excessively high pH values, the risk of side reactions with other nucleophilic residues increases.

Solvent Polarity: The polarity of the solvent can influence the reaction by affecting the solvation of both the reactant and the transition state. While specific studies on this compound are limited, the general principles of SN2 reactions suggest that polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. In biological systems, the aqueous environment and the local polarity within a protein's structure play a significant role.

Local Microenvironment: The accessibility of the cysteine residue is paramount. Cysteines buried within the hydrophobic core of a protein will react much more slowly, if at all, compared to those on the protein surface. The surrounding amino acid residues can also influence the reactivity through steric hindrance or by altering the local pKa of the cysteine.

Reactivity with Other Biologically Relevant Nucleophiles

While this compound is primarily used for its reactivity towards thiols, it can exhibit cross-reactivity with other nucleophiles present in biological systems, particularly when used in excess or under non-optimal conditions.

Interactions with Primary Amines (e.g., N-terminal, lysine (B10760008) residues)

Iodoacetamides can react with primary amines, such as the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. nih.gov This reaction is generally slower than the reaction with thiols and becomes more significant at higher pH values where the amine groups are deprotonated and thus more nucleophilic. Overalkylation of proteins with iodoacetamide has been observed, leading to the modification of these amine-containing residues. nih.gov Careful control of the stoichiometry of the labeling reagent and the reaction pH is crucial to minimize these side reactions and ensure the specific labeling of cysteine residues.

Reactions with Carboxylic Acid Groups (e.g., C-terminal)

The reaction of this compound with carboxylic acid groups, such as those found on the side chains of aspartic and glutamic acid or at the C-terminus of a protein, is generally not observed under typical bioconjugation conditions. The carboxylate anion is a much weaker nucleophile than a thiolate or an unprotonated amine. While isocyanates have been shown to react with carboxylic acids, this is not a reaction pathway for iodoacetamides. researchgate.net The direct nucleophilic acyl substitution on a carboxylic acid is difficult because the hydroxyl group is a poor leaving group. libretexts.org

Cross-Reactivity with Oxidized Cysteine Species (e.g., sulfenic acids)

Recent studies have revealed that iodoacetamide can react with cysteine sulfenic acids (R-SOH), an oxidized form of cysteine. nih.gov This is a significant finding as sulfenic acids are important intermediates in redox signaling and oxidative stress. The reaction of iodoacetamide with sulfenic acid can interfere with the detection and analysis of this particular post-translational modification. nih.gov Furthermore, the product of this reaction can be susceptible to reduction by common reducing agents, which can complicate experimental results. nih.gov The interaction of this compound with sulfenic acids is an important consideration in studies of redox-regulated proteins.

Structural Elucidation of Covalent Adducts with Biomolecules

The definitive identification and structural characterization of covalent adducts formed between this compound and biomolecules are paramount for understanding its mechanism of action and biological consequences. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular weight changes upon modification and the precise atomic-level structure of the adducts.

The iodoacetamide moiety of this compound is a classical alkylating agent that exhibits a strong reactivity towards nucleophilic residues in proteins, with a particular preference for the thiol group of cysteine residues. nih.govnih.govresearchgate.net The reaction proceeds via a nucleophilic SN2 substitution, where the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether bond. researchgate.net While cysteine is the most common target, side reactions with other nucleophilic amino acid residues such as histidine, lysine, methionine, serine, threonine, tyrosine, and the N-terminal amino group can also occur, especially under conditions of high reagent concentration or prolonged reaction times. researchgate.netresearchgate.net

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Tandem MS (ESI-MS/MS), is a cornerstone technique for characterizing these covalent modifications. nih.govnih.gov In a typical workflow, a protein of interest is incubated with this compound. The modified protein is then enzymatically digested, commonly with trypsin, to generate a mixture of peptides. This peptide mixture is subsequently analyzed by MS.

The initial MS analysis reveals the masses of the resulting peptides. A peptide containing a cysteine residue modified by this compound will exhibit a specific mass increase corresponding to the addition of the carboxyphenyl acetamido- moiety (C₉H₈NO₃), which has a monoisotopic mass of 178.0504 Da, after the loss of the iodine atom and the hydrogen from the cysteine thiol.

To pinpoint the exact site of modification, tandem mass spectrometry (MS/MS) is employed. A specific modified peptide ion is selected and fragmented within the mass spectrometer. The resulting fragment ions (typically b- and y-type ions) are analyzed. The mass shifts in the fragment ion series allow for the precise localization of the modification to a specific amino acid residue within the peptide sequence. researchgate.net For example, if a cysteine residue is modified, the fragment ions containing that residue will show the corresponding mass increase.

The following interactive data table summarizes the expected mass spectrometric data for a hypothetical peptide modified by this compound.

| Parameter | Value | Description |

| Peptide Sequence | Val-Cys-Ala-Leu | A hypothetical tetrapeptide containing a cysteine residue. |

| Unmodified Peptide Mass (Monoisotopic) | 377.1988 Da | The calculated monoisotopic mass of the unmodified peptide. |

| Modifying Reagent | This compound | The chemical agent used for covalent modification. |

| Mass of Adduct Moiety | 178.0504 Da | The monoisotopic mass of the carboxyphenyl acetamido- group. |

| Modified Peptide Mass (Monoisotopic) | 555.2492 Da | The calculated monoisotopic mass of the peptide after covalent modification of the cysteine residue. |

| MS/MS Fragmentation | b- and y-ion series | Fragmentation pattern used to localize the modification. |

| Key Fragment Ion (y₂) | 290.1114 Da | Fragment ion containing the modified cysteine (Cys(adduct)-Ala-Leu), confirming the site of modification. |

Note: The masses are calculated based on the most common isotopes of the elements.

While mass spectrometry provides invaluable information on the identity and location of the covalent modification, NMR spectroscopy can offer a more detailed three-dimensional structural view of the adduct in the context of the folded protein. biorxiv.org By comparing the NMR spectra of the unmodified and modified protein, changes in the chemical shifts of specific nuclei can be observed. These chemical shift perturbations can reveal conformational changes induced by the covalent modification and provide insights into the local environment of the adducted residue.

Applications in Advanced Biochemical and Molecular Biology Research

Site-Directed Protein Modification and Labeling

The ability to selectively modify proteins at specific sites is crucial for understanding their biological roles. 4-(2-iodoacetamido)benzoic acid and similar iodoacetamide-based reagents are instrumental in this regard, primarily targeting the thiol groups of cysteine residues. creative-proteomics.com

Precision Cysteine Alkylation for Protein Structure-Function Studies

The iodoacetamide (B48618) moiety of this compound reacts with the sulfhydryl group of cysteine residues, forming a stable thioether bond. creative-proteomics.comatto-tec.com This process, known as alkylation, is highly specific for cysteines under controlled pH conditions (typically pH 8-8.5). atto-tec.com By strategically introducing cysteine mutations into a protein of interest, researchers can use this compound to attach a label or probe to a specific location. This site-specific modification allows for detailed investigations into the relationship between a protein's structure and its function. For example, modifying a cysteine residue within a suspected active site can help to confirm its role in catalysis.

Probing Protein Conformation and Dynamics

The accessibility of cysteine residues within a protein can change depending on the protein's conformation. By using this compound as a probe, researchers can gain insights into protein dynamics. Changes in the rate or extent of cysteine alkylation can indicate conformational changes induced by ligand binding, protein-protein interactions, or environmental factors. This approach provides a powerful method for studying the dynamic nature of protein structures. atto-tec.comresearchgate.net

Investigations of Protein-Protein and Protein-Ligand Interactions

Understanding how proteins interact with each other and with small molecules is fundamental to cell biology. benthamscience.com this compound can be used to map interaction interfaces. If a cysteine residue is located at a protein-protein or protein-ligand binding site, its accessibility to the iodoacetamide reagent may be altered upon complex formation. osu.edu By comparing the modification pattern of a protein in its free and bound states, researchers can identify the regions involved in the interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study these interactions at an atomic level. nih.govnih.gov

Application in Proteomics for Differential Labeling and Quantification

In the field of proteomics, which involves the large-scale study of proteins, this compound and its derivatives are key components of quantitative strategies. creative-proteomics.comresearchgate.net Methodologies like Isotope-Coded Affinity Tags (ICAT) and iodoacetyl Tandem Mass Tags (iodoTMT) utilize iodoacetamide-based reagents for differential labeling of protein samples. researchgate.netthermoscientific.comyoutube.com

In a typical ICAT experiment, two cell populations are treated under different conditions. The proteins from each population are extracted, and the cysteine residues are labeled with either a "light" or "heavy" isotope-coded affinity tag. The samples are then combined, and the proteins are digested. The tagged peptides are isolated and analyzed by mass spectrometry. The ratio of the light to heavy signals for each peptide provides a quantitative measure of the relative abundance of that protein in the two original samples. youtube.com

IodoTMT reagents are a set of isobaric tags that allow for the simultaneous quantification of proteins from multiple samples (multiplexing). thermoscientific.comnih.gov Each tag has the same nominal mass but contains a different number of stable isotopes in its reporter region. Upon fragmentation in the mass spectrometer, these reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each sample. thermoscientific.com

Table 1: Comparison of Proteomic Labeling Methodologies

| Methodology | Principle | Key Features |

| ICAT (Isotope-Coded Affinity Tags) | Differential labeling of cysteine residues with light and heavy isotope tags. | Allows for relative quantification of two protein samples. youtube.com |

| iodoTMT (Iodoacetyl Tandem Mass Tags) | Isobaric labeling of cysteine residues, allowing for multiplexed analysis. | Enables simultaneous quantification of multiple samples (e.g., sixplex). thermoscientific.comnih.gov |

Quantitative Analysis of Cysteine Redox Modifications

Cysteine residues are susceptible to various redox-based post-translational modifications, such as S-nitrosylation and S-glutathionylation, which play important roles in cell signaling. nih.govuchile.cl Iodoacetamide-based reagents are used in methods to quantify these modifications. For instance, in the biotin-switch technique, free thiols are first blocked. Then, the S-nitrosylated or S-glutathionylated cysteines are specifically reduced, and the newly exposed thiols are labeled with a biotin-tagged iodoacetamide derivative. This allows for the enrichment and subsequent identification and quantification of the modified proteins. nih.gov More advanced quantitative methods, like the OxiTMT approach, use iodoTMT reagents to differentially label reduced and oxidized cysteine pools, providing a comprehensive view of the cysteine redox state. researchgate.net

Enzyme Active Site Mapping and Mechanistic Elucidation

The reactivity of this compound makes it a useful tool for studying enzyme mechanisms. By reacting with catalytically important cysteine residues in an enzyme's active site, it can act as an irreversible inhibitor. pioneerpublisher.comnih.gov Identifying the specific residue modified by the inhibitor can provide strong evidence for its involvement in the catalytic process. nih.gov This approach, often coupled with mass spectrometry, allows for the precise mapping of active site residues and contributes to a deeper understanding of the enzyme's mechanism of action. nih.govnih.gov

Irreversible Inhibition Studies for Identifying Catalytic Cysteine Residues

The iodoacetamide group of this compound is a classic electrophile that readily undergoes nucleophilic substitution with the thiol group of cysteine residues, forming a stable thioether bond. This irreversible alkylation is a cornerstone of its use in identifying catalytic cysteine residues within enzyme active sites. When an enzyme's activity is diminished or completely abolished upon treatment with this compound, it strongly suggests the presence of a cysteine residue that is essential for catalysis.

Biochemical studies have demonstrated that iodoacetamide and its derivatives, including this compound, react predominantly with the thiol groups of cysteine residues in proteins. nih.gov This specificity allows researchers to pinpoint the functional importance of these residues. By comparing the extent of inhibition with the stoichiometry of labeling, a direct correlation can often be drawn between the modification of a specific cysteine and the loss of enzymatic function.

Probing Conformational Changes in Enzyme Active Sites

Beyond simply identifying essential residues, this compound can be employed to probe the dynamic conformational changes that occur within an enzyme's active site during catalysis. nih.govd-nb.inforesearchgate.net The rate of alkylation of a cysteine residue by this compound can be sensitive to the local microenvironment. Changes in the accessibility or reactivity of a cysteine residue due to substrate binding, allosteric regulation, or other conformational shifts can be monitored by measuring the rate of its modification. mdpi.com

For instance, if a cysteine residue becomes more or less exposed to the solvent upon substrate binding, the rate of its reaction with this compound will change accordingly. This approach provides valuable insights into the mechanics of enzyme action, revealing how different functional states of an enzyme are characterized by distinct structural conformations. nih.gov Such studies have been instrumental in understanding the intricate relationship between protein dynamics and enzymatic activity. nih.gov

Nucleic Acid Modification and Probing (if applicable for specific derivatives)

While the primary target of this compound is protein cysteine residues, its derivatives have been explored for the modification and probing of nucleic acids. nih.gov The iodoacetamide group can, under specific conditions, alkylate certain positions on nucleic acid bases. nih.govresearchgate.net However, this reactivity is generally less specific than its reaction with thiols.

More targeted approaches often involve the use of derivatives where the this compound moiety is attached to a nucleic acid binding element, such as an oligonucleotide. DNA duplexes containing a 2'-deoxy-2'-iodoacetamidouridine modification have been used for the affinity modification of DNA-binding proteins, specifically targeting cysteine residues in close proximity to the DNA backbone. nih.gov This strategy allows for the precise mapping of protein-DNA interaction sites.

It is important to note that direct alkylation of nucleic acids by this compound itself is not a primary application, and its utility in this area is mainly realized through the design of specific derivatives. nih.govnih.gov

Development and Application of Chemical Probes for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to assess the functional state of enzymes within complex biological systems. researchgate.netnih.gov This technique relies on chemical probes that covalently label the active sites of specific enzyme families. The iodoacetamide group of this compound serves as an effective "warhead" for the design of such probes, particularly those targeting cysteine-containing enzymes. researchgate.net

In a typical ABPP experiment, a probe consisting of the iodoacetamide reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin) is introduced to a cell lysate or even living cells. nih.gov The probe then selectively labels active enzymes, allowing for their subsequent detection and identification. The benzoic acid portion of this compound can be further modified to create derivatives with altered properties, such as cell permeability or targeting specificity. This versatility makes it a valuable scaffold for the development of novel chemical probes for ABPP. acs.org

Strategies for Bioconjugation Beyond Simple Labeling (e.g., for immobilization, novel research tools)

The reactivity of this compound extends beyond simple labeling, enabling its use in more complex bioconjugation strategies. These strategies are aimed at creating novel research tools and materials by linking proteins to other molecules or surfaces.

Heterobifunctional cross-linking reagents possess two different reactive groups, allowing for the stepwise conjugation of two different molecules. nih.govscbt.comnih.gov this compound can be incorporated as one of the reactive ends of such a cross-linker. For example, the carboxylic acid group of the benzoic acid can be activated to react with primary amines, while the iodoacetamide group retains its specificity for cysteine residues.

This dual reactivity allows for the controlled and specific linking of a cysteine-containing protein to another protein or molecule that has an available amine group. tcichemicals.com The synthesis of these heterobifunctional reagents often involves standard peptide coupling chemistries to link the this compound to another reactive moiety via its carboxyl group. google.com

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. peptide.combeilstein-journals.orgcsic.es this compound and its derivatives can be utilized in SPPS for several purposes. For instance, a resin-bound peptide with a free cysteine residue can be specifically captured or derivatized on-resin using an iodoacetamide-based reagent. nih.govmdpi.com

Furthermore, safety-catch linkers, which are stable to the standard conditions of SPPS but can be cleaved under specific conditions, have been developed using 4-hydrazinobenzoic acid, a related compound. bachem.com This highlights the versatility of the benzoic acid scaffold in designing specialized reagents for peptide synthesis. While direct large-scale purification of synthetic peptides primarily relies on techniques like reversed-phase HPLC, nih.govnih.gov on-resin modifications with reagents like this compound can facilitate the purification and specific derivatization of cysteine-containing peptides. google.com

Advanced Analytical and Spectroscopic Methodologies for Research Applications

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone technology for the detailed analysis of proteins and peptides modified by 4-(2-iodoacetamido)benzoic acid. Its high sensitivity and mass accuracy enable precise identification and quantification, providing a deep look into the molecular consequences of the labeling reaction. Given the structural similarity of this compound to other iodoacetamide-based reagents like iodoacetanilide (IAA), many of the principles and methodologies are directly comparable.

High-Resolution Mass Spectrometry for Identification of Modified Peptides and Proteins

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, is indispensable for the initial identification of peptides and proteins that have been covalently modified by this compound. The primary principle involves the precise measurement of the mass-to-charge ratio (m/z) of ions, which allows for the confident determination of elemental compositions.

When this compound reacts with a sulfhydryl group, typically from a cysteine residue, it forms a stable thioether bond. This reaction results in a specific mass increase in the modified peptide. The added mass corresponds to the molecular weight of the acetamidobenzoic acid moiety after the loss of the iodine atom. This precise mass shift is a key signature used to detect modified peptides within a complex mixture.

In a typical workflow, a protein sample is treated with this compound, followed by enzymatic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the differentiation of the mass shift caused by the modification from other potential post-translational modifications (PTMs) or artifacts. nih.govnih.gov For instance, studies using the related compound iodoacetanilide (IAA) have demonstrated that modification enhances the peak intensities of cysteine-containing peptides in MALDI-TOF MS, leading to higher sequence coverage and more confident protein identification. A similar enhancement can be anticipated for peptides modified with this compound.

Furthermore, HRMS is crucial in distinguishing between intended modifications and potential side reactions or artifacts. Iodoacetamide-based reagents can sometimes lead to unexpected modifications, and the ability of HRMS to provide high-accuracy mass measurements is vital for correctly identifying these adducts. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Site-Specific Localization of Modifications and Adduct Characterization

While HRMS can confirm that a peptide has been modified, tandem mass spectrometry (MS/MS) is required to determine the exact location of the modification within the peptide's sequence. In an MS/MS experiment, a specific modified peptide ion (the precursor ion) is selected and fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

The fragmentation process breaks the peptide backbone at predictable locations, generating a series of product ions (b- and y-ions). By analyzing the m/z values of these product ions, the amino acid sequence of the peptide can be reconstructed. The site of modification is pinpointed by observing a mass shift in the fragment ions that contain the modified amino acid. For example, if a cysteine residue at position 5 is modified, the b-ions from b5 onwards and the corresponding y-ions will all show a mass increase corresponding to the acetamidobenzoic acid adduct.

Research on peptides modified with similar reagents like iodoacetanilide has shown that the adduct remains stable under typical CID conditions, allowing for straightforward interpretation of the MS/MS spectra. nih.gov This stability is critical for confidently localizing the modification to a specific cysteine residue. researchgate.net The analysis of the fragmentation pattern provides unambiguous evidence of the covalent bond formation and confirms the identity of the modified amino acid. researchgate.net

Quantitative Proteomics Data Analysis for Differential Labeling Experiments

This compound and its derivatives can be powerful tools in quantitative proteomics, enabling the comparison of protein expression levels or cysteine reactivity between different biological samples. A common strategy involves stable isotope labeling, where isotopically light and heavy versions of the reagent are used to label two different samples.

For instance, one sample could be labeled with the standard ("light") this compound, while a second sample is labeled with a version containing stable isotopes (e.g., ¹³C or ¹⁵N) in its benzoic acid ring. This introduces a known mass difference between the peptides from the two samples. After labeling, the samples are combined, digested, and analyzed by LC-MS.

In the resulting mass spectra, peptides modified with the light and heavy reagents will appear as ion pairs separated by a specific mass difference. The ratio of the intensities of these paired peaks directly reflects the relative abundance of that peptide (and by extension, the parent protein) in the original two samples. This approach, analogous to the well-established Isotope-Coded Affinity Tag (ICAT) methodology, allows for precise and accurate quantification. nih.gov

Studies utilizing ¹³C-labeled iodoacetanilide have successfully demonstrated this principle for the quantitative analysis of peptides and proteins, highlighting the utility of this class of reagents in differential proteomics. nih.gov The data analysis for such experiments involves specialized software that can automatically detect these isotopic pairs, calculate their intensity ratios, and perform statistical analysis to identify significant changes in protein levels between the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of Modified Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of biomolecules in solution. When a protein is modified with this compound, NMR can provide detailed insights into the local and global conformational changes that result from the modification.

The attachment of the acetamidobenzoic acid moiety to a cysteine residue introduces new atomic nuclei (protons, carbons) into the protein, which have distinct chemical shifts in the NMR spectrum. These new signals can serve as probes to monitor the local environment around the modification site. Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly useful. In an HSQC spectrum of an ¹⁵N-labeled protein, each peak corresponds to a specific amide group in the protein's backbone. A chemical modification can cause perturbations in the chemical shifts of nearby residues, and the magnitude of these shifts can provide information about the nature and extent of the structural change.

For example, research on other benzoic acid derivatives has used HSQC-NMR to guide structural design by observing how these molecules interact with protein binding pockets. This approach reveals which residues are involved in the interaction and provides a basis for understanding the binding mode.

Furthermore, NMR can be used to study the interaction of the modified protein with other molecules, such as binding partners or substrates. By monitoring changes in the NMR spectrum upon titration of a ligand, it is possible to map the binding interface and determine binding affinities. The benzoic acid group itself, being a rigid aromatic structure, can influence these interactions, and NMR provides a means to directly observe these effects at atomic resolution.

Below is a table showing representative ¹³C NMR chemical shifts for benzoic acid, which forms the core of the modifying agent. These shifts provide a reference for identifying the signals from the adduct in an NMR spectrum of a modified protein.

| Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C1 (Carboxyl) | 172.60 |

| C2 (ipso-Carbon) | 133.89 |

| C3/C7 (ortho-Carbons) | 130.28 |

| C4/C6 (meta-Carbons) | 128.55 |

| C5 (para-Carbon) | 129.39 |

| Data is representative for the parent compound Benzoic Acid. biorxiv.org |

Advanced Spectroscopic Techniques for Monitoring Reaction Dynamics and Conformational Shifts

Beyond static structural characterization, advanced spectroscopic techniques can monitor the dynamic processes associated with the modification of biomolecules by this compound and the subsequent conformational changes in the target protein.

Fluorescence Spectroscopy for Probing Microenvironment and Conformational Changes (with fluorescently tagged derivatives)

Fluorescence spectroscopy is an extremely sensitive method for studying changes in the local environment and conformation of biomolecules. While this compound itself is not strongly fluorescent, its benzoic acid scaffold can be chemically altered to create fluorescent derivatives. By replacing the simple benzoic acid with a fluorophore that retains the iodoacetamide (B48618) reactive group, a fluorescent probe can be created that specifically targets cysteine residues.

Alternatively, the intrinsic fluorescence of the target protein, typically from tryptophan or tyrosine residues, can be monitored. The covalent attachment of the this compound moiety near a tryptophan residue can quench or enhance its fluorescence, or cause a shift in its emission maximum. These changes provide information about the proximity of the modification site to the fluorescent residue and can signal a change in the protein's conformation that alters the tryptophan's local environment (e.g., moving it from a buried, hydrophobic environment to a more solvent-exposed one).

Studies on related benzoic acid derivatives, such as 4-N,N-dimethylamino benzoic acid, have shown that these molecules can exhibit interesting photophysical properties, including the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In polar solvents, these molecules can show a large Stokes shift and a dual fluorescence, with a red-shifted emission band appearing. nih.gov This sensitivity to the polarity of the microenvironment makes such derivatives excellent probes. A fluorescently tagged version of this compound could therefore report on the polarity of the region where it is attached, providing insights into the protein's folding and structure.

The kinetics of the labeling reaction itself can also be monitored in real-time if the fluorescent properties of the probe change upon covalent attachment to the cysteine residue. This allows for the study of reaction dynamics and the accessibility of different cysteine residues within the protein structure.

The following table summarizes the spectral properties of a related fluorescent benzoic acid derivative, highlighting the characteristics that are useful for probing molecular environments.

| Compound Derivative | Absorption Max (nm) | Fluorescence Max (nm) | Key Feature |

| 4-N,N-Dimethylamino Benzoic Acid Adducts | 295-315 | 330-360 (Non-polar) / 460-475 (Polar) | Large Stokes shift; emission is highly sensitive to solvent polarity, indicating TICT state formation. nih.gov |

| 4(1H-pyrrole 1-yl) benzoic acid (PBA) | Varies with solvent | Varies with solvent | Exhibits dual fluorescence from a common excited state, influenced by solvent polarity and environment. |

Circular Dichroism for Assessment of Secondary Structure Changes Upon Modification

Circular dichroism (CD) spectroscopy is a powerful biophysical technique utilized to investigate the secondary structure of proteins. This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins. The distinct secondary structure elements of proteins—α-helices, β-sheets, and random coils—each produce characteristic CD spectra. Consequently, CD spectroscopy can effectively monitor changes in a protein's conformation that may occur upon covalent modification with a chemical agent like this compound.

The modification of a protein with this compound, which typically targets reactive cysteine residues, can induce conformational changes. These alterations can range from localized perturbations in the vicinity of the modification site to more extensive rearrangements of the entire protein structure. Such changes in the protein's secondary structure are detectable and quantifiable using far-UV CD spectroscopy.

A typical analysis involves recording the CD spectrum of the unmodified protein and comparing it to the spectrum of the protein after reaction with this compound. A change in the spectral features, such as shifts in the positions of the minima and maxima or alterations in the molar ellipticity, indicates a change in the secondary structure. Deconvolution algorithms can then be applied to the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil content in both the native and modified protein.

Detailed Research Findings

A comprehensive search of scientific literature was conducted to identify specific research findings on the impact of this compound modification on the secondary structure of proteins, as determined by circular dichroism. Despite extensive investigation, no published studies were found that provide specific experimental data detailing the changes in α-helix, β-sheet, and random coil content of a protein upon modification with this compound.

While the principles of using CD spectroscopy for such an analysis are well-established, the absence of specific research on this particular compound prevents the inclusion of detailed research findings or a data table on its effects. The following table is therefore a template illustrating how such data would be presented, should it become available through future research.

| Protein | Modification Status | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |

|---|---|---|---|---|---|

| Protein X | Unmodified | Data Not Available | Data Not Available | Data Not Available | N/A |

| Protein X | Modified with this compound | Data Not Available | Data Not Available | Data Not Available | N/A |

Theoretical and Computational Investigations of 4 2 Iodoacetamido Benzoic Acid Interactions

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between 4-(2-iodoacetamido)benzoic acid and its target biomolecules, typically proteins. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the binding process, conformational changes, and the stability of the compound-biomolecule complex.

The initial step in running an MD simulation involves the parameterization of this compound for a chosen force field, such as AMBER or CHARMM. This process assigns partial charges to each atom and defines parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Once parameterized, the compound is placed in a simulation box with the target protein, which is solvated with water molecules and ions to mimic physiological conditions.

MD simulations can then be used to explore the binding landscape of this compound. By placing the compound near the protein, the simulation can capture the process of binding to a cysteine residue. Analysis of the simulation trajectories can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. Furthermore, these simulations can shed light on how the binding of this compound might induce conformational changes in the protein, potentially altering its function.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | Describes the behavior of water molecules in the simulation. | TIP3P, SPC/E |

| Box Type | The shape of the simulation box. | Cubic, Rectangular |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

Quantum Chemical Calculations of Reactivity Profiles and Electronic Structure

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that govern the compound's reactivity towards nucleophiles like the thiolate group of cysteine.

A key aspect of these calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic compound like this compound, the energy and shape of the LUMO are of particular interest. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The distribution of the LUMO over the atoms of the iodoacetamide (B48618) group can pinpoint the most electrophilic site, which is expected to be the carbon atom bonded to the iodine.

Furthermore, QC calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For this compound, a region of positive potential is expected around the methylene (B1212753) carbon of the iodoacetamide moiety, further confirming its role as the primary site for nucleophilic attack. These calculations can also determine atomic charges, providing a quantitative measure of the electrophilicity of different atoms.

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.5 D |

| Mulliken Charge on Cα | Partial charge on the carbon atom adjacent to the iodine. | +0.25 e |

Predictive Modeling of Cysteine Reactivity and Modification Specificity

Predictive modeling aims to develop computational models that can accurately forecast which cysteine residues in a protein are most likely to be modified by this compound. This is crucial for understanding the specificity of the compound and for designing more targeted probes and drugs.

A prominent approach in this area is the development of machine learning models, such as Random Forest classifiers. These models are trained on large datasets of experimentally determined cysteine reactivities. For instance, the "CIAA" (Cysteine reactivity toward IodoAcetamide Alkyne) method utilizes a Random Forest model to predict the reactivity of cysteines towards an iodoacetamide derivative. nih.govchemrxiv.org A similar model could be developed for this compound.

The features used to train these models typically describe the local structural and physicochemical environment of each cysteine residue. These features can include:

Solvent Accessible Surface Area (SASA): A measure of how exposed the cysteine residue is to the solvent. More accessible cysteines are generally more reactive.

Local Amino Acid Composition: The types of amino acids surrounding the cysteine can influence its reactivity.

Secondary Structure: Whether the cysteine is located in an alpha-helix, beta-sheet, or loop region.

Predicted pKa: The acidity of the cysteine thiol group, which determines the concentration of the more reactive thiolate anion at a given pH.

Proximity to Charged Residues: The presence of nearby charged amino acids can affect the local electrostatic environment and the pKa of the cysteine.

By training on a dataset where the reactivity of numerous cysteines with this compound has been experimentally determined, the model learns the complex relationships between these features and reactivity. The trained model can then be used to predict the reactivity of any cysteine in any protein for which a structure is available, guiding experimental efforts to identify novel targets.

| Feature Category | Specific Descriptors | Rationale for Inclusion |

|---|---|---|

| Solvent Accessibility | SASA, Number of neighboring atoms | The reagent must be able to physically reach the cysteine. |

| Local Environment | Amino acid composition within a certain radius, hydrophobicity of the local patch | The chemical nature of the surrounding residues influences the cysteine's properties. |

| Electrostatics | Predicted pKa, distance to charged residues, local electric field | The reactivity is highly dependent on the deprotonation of the thiol group. |

| Structural Context | Secondary structure type, residue depth | The overall protein fold can impose constraints on reactivity. |

Future Directions and Emerging Research Avenues in Chemical Biology

Integration with Spatially Resolved Omics Technologies

Spatially resolved omics, a revolutionary field that allows for the molecular analysis of tissues in their native spatial context, presents a significant opportunity for the application of novel chemical probes. The ability to map the distribution of proteins and their modifications within a tissue slice provides unprecedented insights into cellular heterogeneity and organization.

The core principle behind the potential use of 4-(2-iodoacetamido)benzoic acid in spatially resolved proteomics lies in its capacity to covalently label cysteine residues. In a typical workflow, a tissue section could be treated with this compound. The iodoacetamide (B48618) moiety would react with accessible cysteine residues on proteins directly within the tissue. The free carboxylic acid group would then be available for subsequent chemical modification. This could involve the attachment of a photocleavable linker connected to a mass tag or a fluorescent reporter.

A key challenge in spatially resolved proteomics is the efficient extraction and analysis of proteins from specific locations. Methodologies like the nanoPOTS (Nanodroplet Processing in One pot for Trace Samples) platform, which enables the processing of very small numbers of cells, could be adapted for this purpose. nih.gov For instance, after in-tissue labeling with this compound, a specific region of interest could be isolated, and the attached reporter molecule could be released for analysis by mass spectrometry, thereby providing spatial information about the labeled proteins. While direct studies employing this compound in this context are still emerging, the foundational chemistry is well-established.

Table 1: Potential Workflow for Spatially Resolved Proteomics using this compound

| Step | Description | Rationale |

| 1. Tissue Section Preparation | A thin section of the tissue of interest is prepared and mounted. | To preserve the spatial organization of cells and proteins. |

| 2. In-situ Labeling | The tissue section is incubated with this compound. | The iodoacetamide group covalently binds to cysteine residues on proteins within the tissue. |

| 3. Secondary Conjugation | The free carboxylic acid of the bound probe is conjugated to a reporter molecule. | This reporter could be a fluorophore for imaging or a mass tag for mass spectrometry-based detection. |

| 4. Spatially-defined Analysis | Specific regions of the tissue are analyzed using techniques like laser capture microdissection or imaging mass cytometry. | To correlate the molecular information with the spatial location within the tissue. |

Development of Orthogonal Reactivity Profiles for Multi-Functional Probes

The complexity of biological systems often necessitates the simultaneous monitoring of multiple molecular entities. This requires the development of multi-functional probes with orthogonal reactivity profiles, meaning each reactive group on the probe reacts specifically with its target without cross-reacting with others.

This compound can serve as a scaffold for creating such multi-functional probes. Its two distinct functional groups, the iodoacetamide and the carboxylic acid, offer the initial handles for building more complex structures. For example, the carboxylic acid can be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester, creating a heterobifunctional crosslinker that can react with both cysteines and lysines.

To achieve true orthogonality for multi-tagging experiments, the carboxylic acid of this compound could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would create a probe with two distinct reactive moieties:

Iodoacetamide: Reacts with cysteine thiols.

Azide/Alkyne: Participates in bioorthogonal click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net

This design allows for a two-step labeling strategy. First, the iodoacetamide group targets cysteine residues. Then, the bioorthogonal handle can be used to attach a second reporter molecule, such as a different fluorophore or a biotin (B1667282) tag for enrichment, via a click reaction. The key advantage here is that the click chemistry reaction is bioorthogonal, meaning it will not interfere with the initial cysteine labeling or other biological molecules. researchgate.netresearchgate.net This approach enables the sequential and specific labeling of multiple targets or the introduction of multiple functionalities onto a single target protein.

Table 2: Conceptual Design of a Multi-Functional Probe based on this compound

| Component | Function | Reactivity |

| This compound | Scaffold | Provides the core structure. |

| Iodoacetamide Group | Cysteine Targeting | Reacts with thiol groups on cysteine residues. |

| Modified Carboxylic Acid | Bioorthogonal Handle | e.g., an azide group for click chemistry. |

| Reporter 1 | Primary Detection/Function | Attached via the bioorthogonal handle (e.g., a fluorophore via SPAAC). |

| Reporter 2 | Secondary Detection/Function | Could be a different fluorophore or an affinity tag. |

Exploration in Advanced Bioconjugation Chemistries and Bioorthogonal Ligation

The field of bioconjugation is continuously evolving, with a demand for more efficient, specific, and stable linkages. nih.govnih.gov While the reaction of iodoacetamide with cysteines is robust, research is exploring its use in concert with more advanced bioorthogonal ligation reactions to create sophisticated biomolecular constructs.

Bioorthogonal ligation refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. researchgate.net Key examples include the Staudinger ligation, CuAAC, SPAAC, and tetrazine ligation. nih.gov The heterobifunctional nature of this compound makes it a prime candidate for integration into these advanced workflows.

By modifying the carboxylic acid group to include a bioorthogonal functional group, this compound can act as a bridge, connecting a protein (via a cysteine residue) to another molecule that has been tagged with a complementary bioorthogonal partner. For instance, a protein labeled with an azide-modified this compound could be specifically ligated to a surface, a nanoparticle, or another biomolecule functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) through a SPAAC reaction. nih.gov

This strategy opens up possibilities for:

Site-specific protein immobilization: Attaching proteins to surfaces or beads with precise orientation and control.

Construction of complex bioconjugates: Linking proteins to drugs, imaging agents, or other polymers in a controlled manner.

Proximity-labeling studies: By bringing two molecules into close proximity, one carrying the iodoacetamide-based probe and the other its bioorthogonal partner, one can study their interactions.

The development of such strategies relies on the careful selection of orthogonal reaction pairs to ensure that each ligation step proceeds with high specificity and yield.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-iodoacetamido)benzoic acid, and what key reaction conditions must be controlled?

The synthesis typically involves reacting p-aminobenzoic acid with iodoacetyl chloride under controlled basic conditions. Triethylamine is often used to neutralize HCl byproducts, and ethanol is a common solvent. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and ensuring anhydrous conditions to prevent hydrolysis of the iodoacetyl group. Post-synthesis, recrystallization from ethanol or aqueous ethanol is recommended to purify the product .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a certified standard.

- Structural Confirmation :

- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.

- NMR : ¹H NMR should show signals for the aromatic protons (δ 7.5–8.0 ppm), the acetamido methylene (δ ~3.8 ppm), and the carboxylic acid proton (δ ~12–13 ppm).

- Mass Spectrometry : MALDI-TOF or ESI-MS can verify the molecular ion peak (expected m/z for C₉H₈INO₃: ~305.97) .

Q. What are the primary applications of this compound in protein chemistry?

This compound is widely used to modify cysteine residues in proteins via alkylation. The iodoacetamido group reacts selectively with thiols (-SH) under mild conditions (pH 7–8, 4–25°C). Applications include:

- Site-Specific Labeling : Conjugating fluorescent probes or affinity tags for structural studies.

- Enzyme Inhibition : Blocking active-site cysteines to study catalytic mechanisms.

- Crosslinking : Investigating protein-protein interactions by introducing disulfide bonds .

Advanced Research Questions

Q. What experimental strategies are recommended for studying cysteine residue modifications using this compound derivatives?

- Kinetic Studies : Monitor reaction progress using Ellman’s assay to quantify free thiols.

- Competitive Labeling : Compare reactivity with other thiol-specific reagents (e.g., maleimides) to assess steric/electronic effects.

- Structural Validation : After alkylation, use X-ray crystallography (e.g., SHELX or SIR97) to resolve the modified cysteine’s electron density. For dynamic systems, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Programs like SHELXL and WinGX are critical for refining crystal structures. For example:

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals.

- Disorder Modeling : Apply PART instructions to resolve overlapping electron density for flexible groups (e.g., the iodoacetamido side chain).

- Validation Tools : Check geometric outliers with Coot and validate hydrogen bonding with PLATON .

Q. How to address discrepancies in reactivity data when using this compound in protein alkylation studies?

- Contradiction Scenario : Observed alkylation efficiency lower than theoretical predictions.

- Troubleshooting Steps :

Thiol Accessibility : Confirm solvent accessibility of the target cysteine via molecular dynamics simulations.

Redox State : Ensure reducing agents (e.g., DTT) are removed before alkylation to prevent competition.

Side Reactions : Test for iodine displacement by nucleophiles (e.g., histidine residues) using LC-MS/MS.

pH Optimization : Adjust reaction pH to 7.5–8.5 to balance thiol deprotonation and reagent stability .

Methodological Notes

- Data Interpretation : When crystallographic refinement (e.g., SHELX) yields high R-factors (>10%), re-examine data for possible twinning or incorrect space group assignment .

- Reagent Handling : Store this compound in desiccated, light-protected containers at –20°C to prevent iodine loss or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.